2-(Chloromethyl)-4,6-dimethylbenzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-4,6-dimethylbenzo[d]thiazole: is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a thiazole ring fused with a benzene ring, with chloromethyl and dimethyl substituents at specific positions, making it a unique and valuable chemical entity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-4,6-dimethylbenzo[d]thiazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the chlorination of a precursor compound using a chlorinating agent . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar chlorination reactions. The process is scaled up with considerations for safety, cost-effectiveness, and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Chloromethyl)-4,6-dimethylbenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives with potential biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(Chloromethyl)-4,6-dimethylbenzo[d]thiazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex thiazole derivatives with diverse chemical properties .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. Thiazole derivatives are known for their antimicrobial, antifungal, antiviral, and anticancer properties . Research is ongoing to develop new drugs based on this scaffold.
Industry: The compound finds applications in the production of agrochemicals, dyes, and polymers. Its unique chemical structure makes it valuable for designing new materials with specific properties .
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-4,6-dimethylbenzo[d]thiazole depends on its specific application. In biological systems, thiazole derivatives often interact with enzymes and receptors, modulating their activity. For example, some thiazole compounds inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The molecular targets and pathways involved vary based on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
2-Chloromethylthiazole: Similar in structure but lacks the dimethyl substituents, affecting its chemical properties and biological activities.
4,6-Dimethylthiazole: Lacks the chloromethyl group, resulting in different reactivity and applications.
Uniqueness: 2-(Chloromethyl)-4,6-dimethylbenzo[d]thiazole is unique due to the presence of both chloromethyl and dimethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of substituents makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C10H10ClNS |
---|---|
Molekulargewicht |
211.71 g/mol |
IUPAC-Name |
2-(chloromethyl)-4,6-dimethyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H10ClNS/c1-6-3-7(2)10-8(4-6)13-9(5-11)12-10/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
JLSWVRRXXHWNEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)SC(=N2)CCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.